molecular formula C13H17ClO2 B8469751 Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy-

Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy-

Cat. No. B8469751
M. Wt: 240.72 g/mol
InChI Key: HODGGPKVMIMTGQ-UHFFFAOYSA-N
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Patent
US05591776

Procedure details

A solution containing 3-cyclopentyloxy-4-methoxybenzyl alcohol (112 grams, 0.50 mol), prepared as described in step a), in 1 liter of methylene chloride was stirred at room temperature with concentrated HCl (110 milliliters, 1.2 mol) for 3 hours, at which time the reaction was done by TLC. The layers were separated and the methylene chloride solution was washed twice with water and evaporated under reduced pressure to give 3-cyclopentyloxy-4-methoxybenzyl chloride (119 grams, 100%).
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:10]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:17]>C(Cl)Cl>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:10][Cl:17])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(CO)C=CC1OC
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the methylene chloride solution was washed twice with water
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(CCl)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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